
s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- is a derivative of s-triazine, a six-membered heterocyclic aromatic ring containing three nitrogen atoms at positions 1, 3, and 5.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- typically involves the nucleophilic substitution of 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) with isobutylthiol. The reaction is carried out under controlled conditions to ensure the selective substitution of chlorine atoms with isobutylthio groups .
- Step 1: Preparation of Cyanuric Chloride:
- Cyanuric chloride is synthesized by the trimerization of cyanogen chloride.
- Reaction conditions: Cyanogen chloride is heated in the presence of a catalyst.
- Step 2: Nucleophilic Substitution:
- Cyanuric chloride is reacted with isobutylthiol.
- Reaction conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at a temperature of 0°C to room temperature.
- The product is then purified by recrystallization.
Industrial Production Methods: Industrial production of s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions: s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- undergoes various chemical reactions, including:
- Nucleophilic Substitution:
- Common reagents: Nucleophiles such as amines, alcohols, and thiols.
- Conditions: Typically carried out in organic solvents at varying temperatures depending on the nucleophile.
- Oxidation:
- Common reagents: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
- Conditions: Reactions are carried out under controlled temperatures to avoid over-oxidation.
- Reduction:
- Common reagents: Reducing agents such as sodium borohydride or lithium aluminum hydride.
- Conditions: Reactions are carried out in anhydrous solvents to prevent hydrolysis.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of amine-substituted triazines, while oxidation can yield sulfoxides or sulfones .
科学的研究の応用
s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- has a wide range of scientific research applications:
- Chemistry:
- Used as a building block for the synthesis of more complex organic molecules.
- Employed in the development of new materials with unique properties .
- Biology:
- Medicine:
- Industry:
- Used in the production of herbicides and other agrochemicals.
- Employed in the development of new materials with enhanced thermal stability and other desirable properties .
作用機序
The mechanism of action of s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- involves its interaction with specific molecular targets and pathways:
- Antimicrobial Activity:
- Anticancer Activity:
類似化合物との比較
s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- can be compared with other similar compounds to highlight its uniqueness:
- Cyanuric Chloride (2,4,6-Trichloro-1,3,5-triazine):
- Similar structure but lacks the isobutylthio groups.
- Used as a starting material for the synthesis of various triazine derivatives .
- Melamine (1,3,5-Triazine-2,4,6-triamine):
- Contains amino groups instead of isobutylthio groups.
- Widely used in the production of plastics and resins .
- Atrazine (2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine):
- Contains different substituents on the triazine ring.
- Commonly used as a herbicide .
Conclusion
s-Triazine, 2-(isobutylthio)-4,6-bis(trichloromethyl)- is a versatile compound with significant potential in various fields. Its unique chemical properties and ability to undergo various reactions make it a valuable building block for the synthesis of more complex molecules. Its applications in chemistry, biology, medicine, and industry further highlight its importance in scientific research and industrial production.
特性
分子式 |
C9H9Cl6N3S |
|---|---|
分子量 |
404.0 g/mol |
IUPAC名 |
2-(2-methylpropylsulfanyl)-4,6-bis(trichloromethyl)-1,3,5-triazine |
InChI |
InChI=1S/C9H9Cl6N3S/c1-4(2)3-19-7-17-5(8(10,11)12)16-6(18-7)9(13,14)15/h4H,3H2,1-2H3 |
InChIキー |
XSXWFPQQFWOWLI-UHFFFAOYSA-N |
正規SMILES |
CC(C)CSC1=NC(=NC(=N1)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


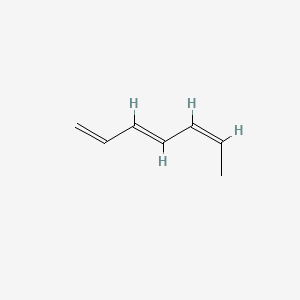
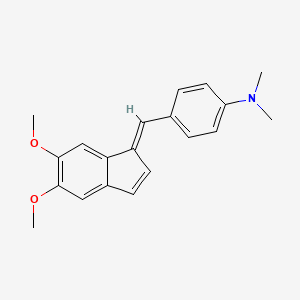
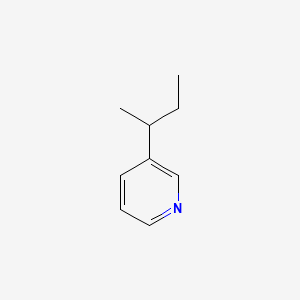
![Bicyclo[4.2.0]oct-7-en-2-one](/img/structure/B14704312.png)
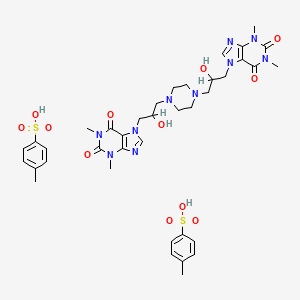

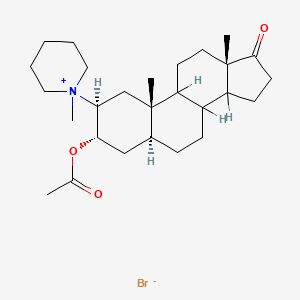
![1,6-Diazabicyclo[4.3.1]decane](/img/structure/B14704343.png)
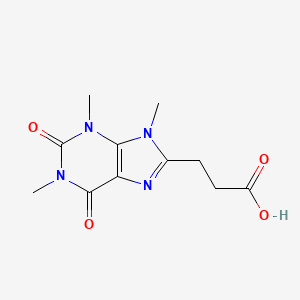
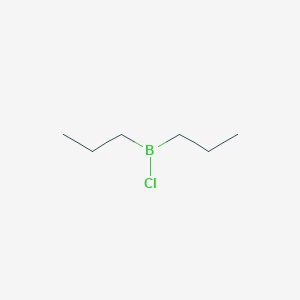

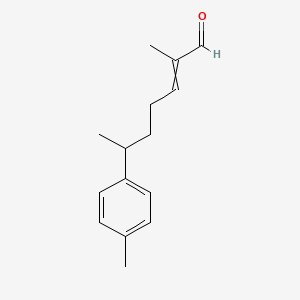
![6-Methyl[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B14704378.png)

